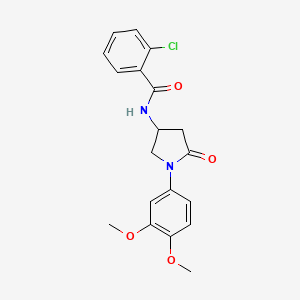

2-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Molecular Interaction Studies

Compounds with structures similar to the specified chemical have been studied for their interactions with biological receptors. For example, research on cannabinoid receptor antagonists explores the molecular interactions and pharmacophore models of such compounds, contributing to the understanding of their binding mechanisms and potential therapeutic applications (Shim et al., 2002).

Antidepressant and Nootropic Agents

Studies on Schiff's bases and 2-azetidinones derivatives, including their synthesis and evaluation for antidepressant and nootropic activities, indicate the potential of such compounds in the development of new central nervous system (CNS) active agents (Thomas et al., 2016).

Antioxidant Activity

Research on derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has shown that some compounds exhibit potent antioxidant activity, suggesting their potential utility in oxidative stress-related conditions (Tumosienė et al., 2019).

Antimicrobial and Antitubercular Activity

Synthesis and evaluation of certain benzamide derivatives have demonstrated antimicrobial and antitubercular activities, highlighting the importance of structural modifications in enhancing the biological efficacy of these molecules (Nimbalkar et al., 2018).

Polymeric Materials

The development of polyamides and polyimides based on specific diamines or carboxylic acids illustrates the application of these chemical structures in creating materials with desirable thermal and mechanical properties, suitable for various industrial applications (Yang & Lin, 1995).

Unique Metabolic Pathways

Studies on the metabolism and disposition of related compounds have uncovered unique metabolic pathways, including unusual ring-opening reactions, which are crucial for understanding the pharmacokinetics and toxicology of these molecules (Yue et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide are neurotransmitters such as acetylcholine (ACh) and serotonin (5-hydroxytryptamine, 5-HT), as well as nitric oxide (NO) . These molecules play crucial roles in various physiological processes. ACh is involved in transmitting signals in the nervous system, 5-HT contributes to mood regulation, and NO acts as a signaling molecule in many physiological and pathological processes.

Mode of Action

This compound interacts with its targets by affecting their intracellular signaling pathways . For instance, it has a specific action on the intracellular signaling pathways of 5-HT . This interaction leads to changes in the density and intensity of neuronal nitric oxide synthase (nNOS)-positive cells, which increase significantly in the myenteric plexus and smooth muscle cells .

Biochemical Pathways

The compound’s interaction with its targets affects the function of nNOS/NO . By this mechanism, it probably regulates the spontaneous contractile activity of gastric smooth muscle . This suggests that the compound is involved in the regulation of intestinal neurons expressing nNOS .

Result of Action

The result of the compound’s action is the regulation of spontaneous contractile activity of gastric smooth muscle . This is achieved through its effect on the function of nNOS/NO and its involvement in the regulation of intestinal neurons expressing nNOS .

properties

IUPAC Name |

2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4/c1-25-16-8-7-13(10-17(16)26-2)22-11-12(9-18(22)23)21-19(24)14-5-3-4-6-15(14)20/h3-8,10,12H,9,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXSWOYWLZAWQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Ethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2460635.png)

![N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine](/img/structure/B2460636.png)

![5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2460639.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2460643.png)

![(1S)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B2460645.png)

![1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2460650.png)

![2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2460652.png)